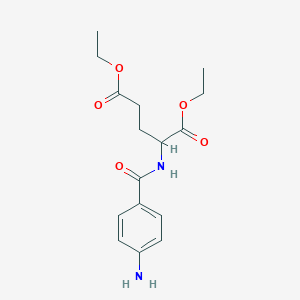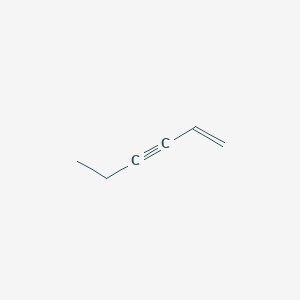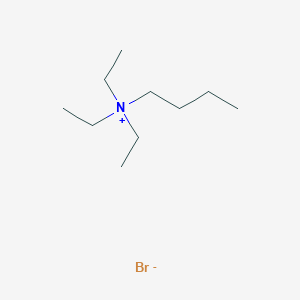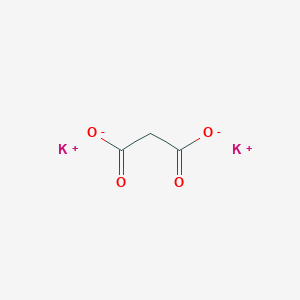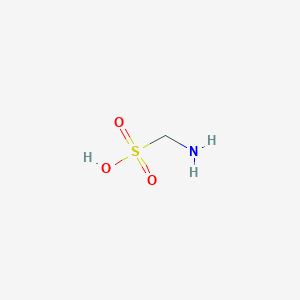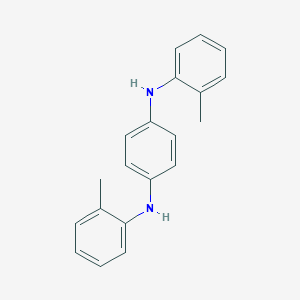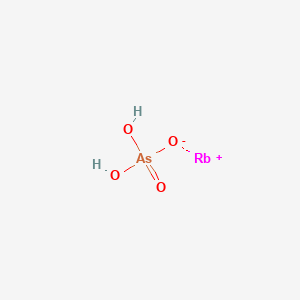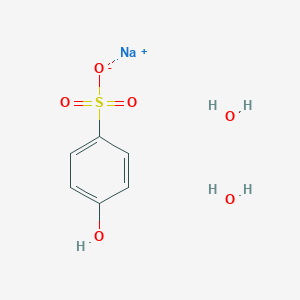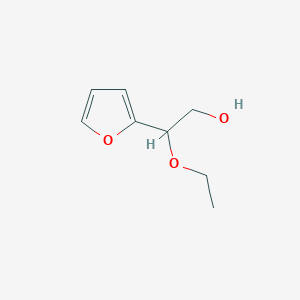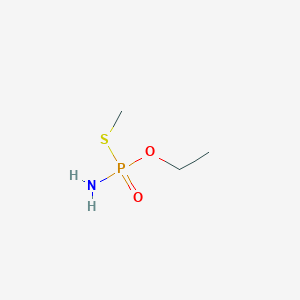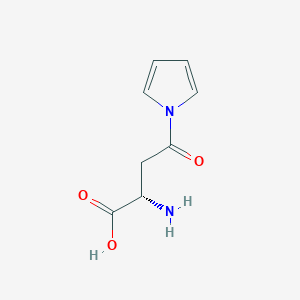
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid, also known as AOBA, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research. AOBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for therapeutic applications.
Mechanism Of Action
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's mechanism of action is attributed to its ability to inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid reduces the production of inflammatory prostaglandins, resulting in the reduction of inflammation and pain. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for initiating programmed cell death.
Biochemical And Physiological Effects
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that play a role in inflammation and immune response.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments is its ability to exhibit multiple biological effects, making it a versatile compound for various applications. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations of using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments is its potential toxicity. While 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to be relatively non-toxic in vitro, more studies are needed to determine its toxicity in vivo.
Future Directions
There are several future directions for research on 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid. One area of research could focus on the development of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid derivatives with improved efficacy and reduced toxicity. Additionally, more studies are needed to determine the safety and toxicity of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in vivo. Further research could also investigate the potential of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid as a therapeutic agent for various diseases, including cancer and viral infections. Finally, research could also focus on elucidating the molecular mechanisms underlying 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's various biological effects.
Conclusion:
In conclusion, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid is a synthetic amino acid derivative that has gained significant attention in the field of scientific research. It exhibits various biochemical and physiological effects, making it a promising candidate for therapeutic applications. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's mechanism of action is attributed to its ability to inhibit the activity of COX-2, resulting in the reduction of inflammation and pain. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit anti-cancer and anti-viral properties. While there are limitations to using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments, its versatility and potential for therapeutic applications make it an interesting compound for further research.
Synthesis Methods
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dimethylpyrrole with ethyl 2-oxo-4-phenylbutyrate followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the reduced intermediate with ammonium acetate to yield 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid.
Scientific Research Applications
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory prostaglandins. This inhibition results in the reduction of inflammation and pain. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been found to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
properties
CAS RN |
11029-13-3 |
|---|---|
Product Name |
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid |
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2S)-2-amino-4-oxo-4-pyrrol-1-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h1-4,6H,5,9H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
CYQJJKDVTYUIFU-LURJTMIESA-N |
Isomeric SMILES |
C1=CN(C=C1)C(=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CN(C=C1)C(=O)CC(C(=O)O)N |
Canonical SMILES |
C1=CN(C=C1)C(=O)CC(C(=O)O)N |
synonyms |
enomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)

